
(R)-2-(((4S,5S)-1-methyl-4,5-diphenylimidazolidin-2-ylidene)amino)-3-phenylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-benzyl-2-hydroxyethylimino]imidazolidine is a chiral imidazolidine derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring multiple stereocenters, makes it a valuable subject for studying stereoselective reactions and chiral recognition.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-benzyl-2-hydroxyethylimino]imidazolidine typically involves the condensation of appropriate amines and aldehydes under controlled conditions. A common synthetic route includes the following steps:
Formation of the Imine Intermediate: The reaction between benzylamine and an appropriate aldehyde, such as benzaldehyde, in the presence of an acid catalyst to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with a diamine, such as 1,2-diaminopropane, under basic conditions to form the imidazolidine ring.
Stereoselective Reduction: The final step involves the stereoselective reduction of the imine to form the desired chiral imidazolidine compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or alkoxides replace functional groups on the imidazolidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.
Substitution: Halides, alkoxides, and polar aprotic solvents.
Major Products:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazolidine derivatives.
Applications De Recherche Scientifique
(4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-benzyl-2-hydroxyethylimino]imidazolidine has several scientific research applications:
Medicinal Chemistry: It is used as a chiral building block in the synthesis of pharmaceuticals, particularly those requiring stereoselective properties.
Organic Synthesis: The compound serves as a catalyst or ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biological Studies: It is employed in studies related to enzyme inhibition and chiral recognition, providing insights into biological processes and drug interactions.
Industrial Applications: The compound is used in the development of new materials and polymers with specific chiral properties.
Mécanisme D'action
The mechanism of action of (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-benzyl-2-hydroxyethylimino]imidazolidine involves its interaction with molecular targets through stereoselective binding. The compound’s chiral centers allow it to fit into specific active sites of enzymes or receptors, influencing their activity. This stereoselective binding can lead to inhibition or activation of biological pathways, depending on the target and the nature of the interaction.
Comparaison Avec Des Composés Similaires
- (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-hydroxyethylimino]imidazolidine
- (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-benzyl-2-aminoethylimino]imidazolidine
- (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-benzyl-2-methoxyethylimino]imidazolidine
Uniqueness: The uniqueness of (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-benzyl-2-hydroxyethylimino]imidazolidine lies in its specific stereochemistry and the presence of both benzyl and hydroxyethyl groups. These structural features contribute to its distinct reactivity and binding properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C25H27N3O |
|---|---|
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
(2R)-2-[[(4S,5S)-1-methyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]amino]-3-phenylpropan-1-ol |
InChI |
InChI=1S/C25H27N3O/c1-28-24(21-15-9-4-10-16-21)23(20-13-7-3-8-14-20)27-25(28)26-22(18-29)17-19-11-5-2-6-12-19/h2-16,22-24,29H,17-18H2,1H3,(H,26,27)/t22-,23+,24+/m1/s1 |
Clé InChI |
MVELGMCOBCPIED-SGNDLWITSA-N |
SMILES isomérique |
CN1[C@H]([C@@H](N=C1N[C@H](CC2=CC=CC=C2)CO)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CN1C(C(N=C1NC(CC2=CC=CC=C2)CO)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


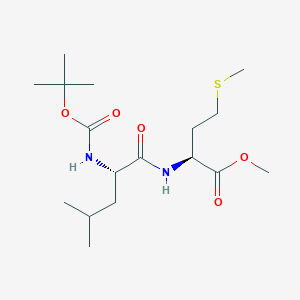


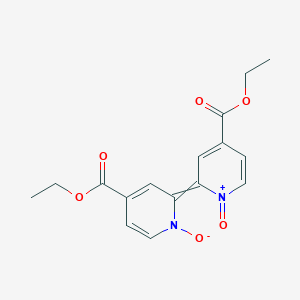

![(1R,5S,6R,7R)-3-azatricyclo[3.3.1.03,7]nonane-6-carbonitrile](/img/structure/B13817504.png)
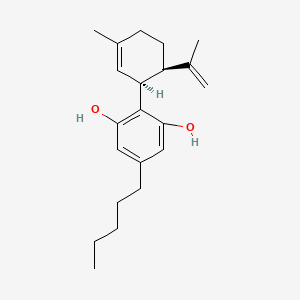
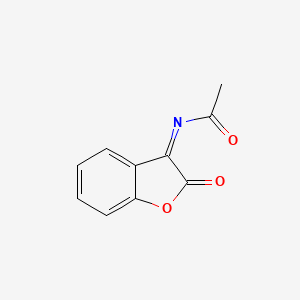
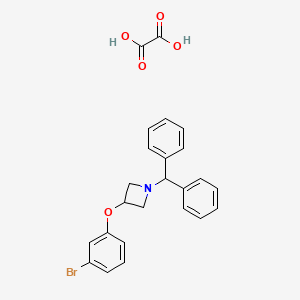
![3-[(Carboxymethyl)[(heptadecafluorooctyl)sulfonyl]amino]propyltrimethylammonium hydroxide](/img/structure/B13817518.png)
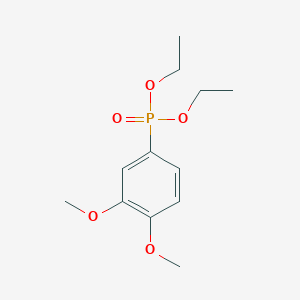
![Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]-](/img/structure/B13817528.png)


